![molecular formula C22H28N4O4S2 B15099599 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099599.png)
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One of the key steps is the condensation reaction involving DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with altered oxidation states.
Scientific Research Applications
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Similar compounds with variations in the functional groups attached to the core structure.
Uniqueness
2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Biological Activity
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 615279-61-3) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety, suggest various interactions with biological targets, making it a candidate for further pharmacological research.
Structural Characteristics
The molecular formula for this compound is C20H22N4O4S2, with a molecular weight of approximately 446.54 g/mol. The presence of functional groups such as hydroxyethoxy and thiazolidinone enhances its reactivity and interaction potential with biological systems.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The thiazolidinone moiety may enhance binding to specific bacterial enzymes or receptors, which could be explored through in vitro assays. Molecular docking studies have suggested favorable binding affinities to proteins involved in bacterial resistance mechanisms, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of structurally related compounds has shown promise. For instance, compounds containing thiazolidinone frameworks have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may also possess anti-inflammatory activity that warrants further investigation .
In Vitro Studies
In vitro assays are crucial for understanding the biological activity of this compound. For instance, studies on cell viability using the MTT assay have revealed that compounds similar to this one can significantly reduce cell viability in certain concentrations while exhibiting low toxicity at others. Such findings highlight the need for dose optimization in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been performed to predict how this compound interacts with various biological targets. Preliminary results indicate strong binding interactions with specific enzymes related to inflammation and bacterial resistance . These studies provide insights into the compound's mechanism of action and potential therapeutic applications.
Potential Applications
The unique structural arrangement of this compound allows for diverse interactions with biological targets, enhancing its potential utility in pharmaceutical applications. Potential areas of investigation include:
- Antimicrobial therapy : Targeting resistant bacterial strains.
- Anti-inflammatory treatments : Modulating immune responses in chronic inflammatory diseases.
- Cancer therapy : Exploring cytotoxic effects on cancer cell lines.
Comparative Analysis
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanol | C20H24N4O4S2 | Simpler structure with fewer functional groups |
5-(4-amino-2-chlorophenyl)furan-2-carboxylic acid | C10H8ClN3O3 | Contains furan ring; potential anti-cancer properties |
This table illustrates the structural diversity among compounds related to this compound and highlights how different functional groups can influence biological activity.
Properties
Molecular Formula |
C22H28N4O4S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O4S2/c1-14(2)6-8-25-21(29)17(32-22(25)31)12-16-19(23-7-10-30-11-9-27)24-18-5-4-15(3)13-26(18)20(16)28/h4-5,12-14,23,27H,6-11H2,1-3H3/b17-12- |
InChI Key |
AFLUQHOJSUQAQD-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)NCCOCCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)NCCOCCO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.